molecular formula C11H12FN3O3 B3042951 4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one CAS No. 680579-38-8

4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one

Cat. No.: B3042951
CAS No.: 680579-38-8
M. Wt: 253.23 g/mol
InChI Key: FDEPKTCINJDAJO-ZZXKWVIFSA-N
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Description

4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pent-3-en-2-one backbone with an amino, fluoro, and nitro-substituted aniline group attached to it. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with a suitable aniline derivative, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Fluorination: The nitroaniline intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

    Amination: The fluoronitroaniline is then aminated using ammonia or an amine source to introduce the amino group.

    Coupling Reaction: Finally, the aminofluoronitroaniline is coupled with a pent-3-en-2-one derivative under appropriate conditions, such as using a base catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s amino, fluoro, and nitro groups contribute to its reactivity and binding affinity with biological molecules. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-5-chloro-4-nitroanilino)pent-3-en-2-one
  • 4-(2-Amino-5-bromo-4-nitroanilino)pent-3-en-2-one
  • 4-(2-Amino-5-iodo-4-nitroanilino)pent-3-en-2-one

Uniqueness

4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

(E)-4-(2-amino-5-fluoro-4-nitroanilino)pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O3/c1-6(3-7(2)16)14-10-4-8(12)11(15(17)18)5-9(10)13/h3-5,14H,13H2,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEPKTCINJDAJO-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=CC(=C(C=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC(=C(C=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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